4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole
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Overview
Description
4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a cyclobutyl group at the 2 position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole typically involves the bromination of 2-cyclobutyl-2H-1,2,3-triazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed:
- Substitution reactions typically yield derivatives of the original triazole with different functional groups replacing the bromine atoms.
- Oxidation reactions may lead to the formation of triazole oxides .
Scientific Research Applications
4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromine atoms and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
4,5-Dibromo-2H-1,2,3-triazole: Lacks the cyclobutyl group but shares the bromine substitution pattern.
4,5-Dibromo-1H-1,2,3-triazole: Similar structure but differs in the position of the nitrogen atoms.
Uniqueness: 4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C6H7Br2N3 |
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Molecular Weight |
280.95 g/mol |
IUPAC Name |
4,5-dibromo-2-cyclobutyltriazole |
InChI |
InChI=1S/C6H7Br2N3/c7-5-6(8)10-11(9-5)4-2-1-3-4/h4H,1-3H2 |
InChI Key |
PYYHPNOOOYAQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2N=C(C(=N2)Br)Br |
Origin of Product |
United States |
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